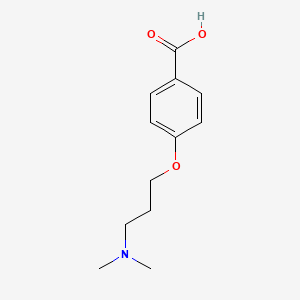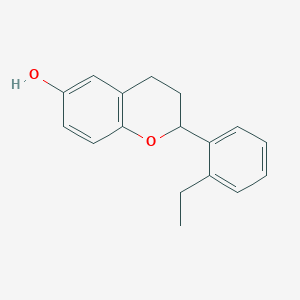![molecular formula C11H8Cl2N2O2 B13896957 6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with chlorine and a chlorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 6-chlorouracil in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine-2,4-dione with additional functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its derivatives are explored for use in electronic materials and as catalysts in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to DNA or RNA, interfering with their function and leading to the inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1-methylpyrimidine-2,4-dione
- 4-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione
- 6-Chloro-1-[(4-bromophenyl)methyl]pyrimidine-2,4-dione
Uniqueness
6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H8Cl2N2O2 |
|---|---|
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
6-chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-3-1-7(2-4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6H2,(H,14,16,17) |
InChI-Schlüssel |
AVRPRIDTOLBLKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=CC(=O)NC2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)


![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)

![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)


